O-[3-(1piperidyl)propyl]-hydroxylamine
Description
O-[3-(1-Piperidyl)propyl]-hydroxylamine is a nitrogen-containing organic compound characterized by a hydroxylamine (-NHOH) group attached via an oxygen atom to a 3-(1-piperidyl)propyl chain. The piperidyl moiety introduces a six-membered saturated ring with one nitrogen atom, while the propyl linker provides spatial flexibility.
For example, hydroxylamine is a key intermediate in synthesizing hydroxamic acids (e.g., acetohydroxamic acid) via reactions with esters or amides , and piperidine derivatives often exhibit pharmacological activity, such as the tranquilizer acetophenazine dimaleate, which features a piperazinylpropyl chain .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
O-(3-piperidin-1-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C8H18N2O/c9-11-8-4-7-10-5-2-1-3-6-10/h1-9H2 |
InChI Key |
MZNXUBVGQOSWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCON |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of O-[3-(1-Piperidyl)propyl]-hydroxylamine and Analogs
Key Observations :
- Hydroxylamine vs.
- Piperidine vs. Piperazine: The piperidine ring in the target compound differs from the piperazine group in acetophenazine dimaleate.
- Propyl Chain Flexibility : The propyl spacer in all compounds facilitates conformational adaptability, critical for binding interactions in pesticides (Pyridalyl) or drug delivery (scaffold hybrid) .
Physicochemical and Reactivity Comparisons
Table 2: Physicochemical Properties
Key Findings :
- Redox Activity : The hydroxylamine group in the target compound may confer stronger reducing properties compared to Pyridalyl’s inert ether linkages, making it suitable for catalytic or therapeutic applications.
- Stability Challenges : Unlike Pyridalyl’s robustness , O-[3-(1-piperidyl)propyl]-hydroxylamine’s hydroxylamine group may require stabilization under inert atmospheres to prevent decomposition.
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